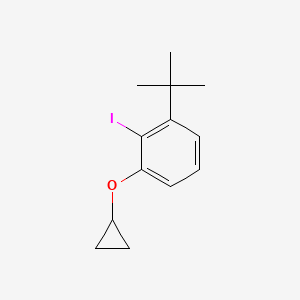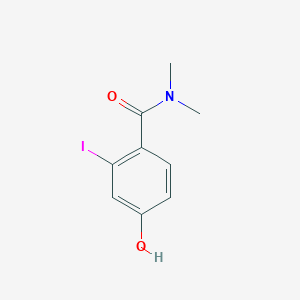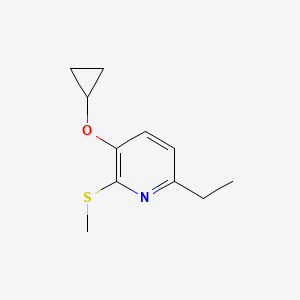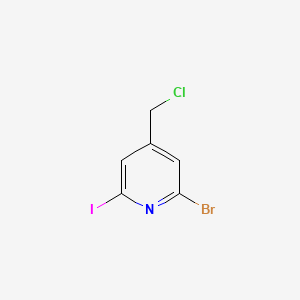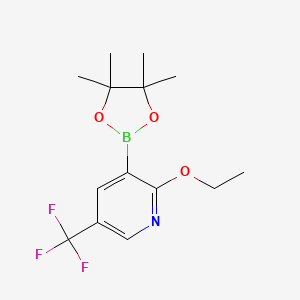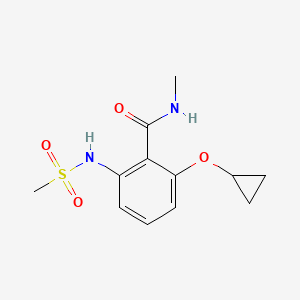
2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide is an organic compound with the molecular formula C12H16N2O4S and a molar mass of 284.33 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is a derivative of benzamide, which is known for its various applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropyl halide.
Sulfonamidation: The methylsulfonamido group can be introduced by reacting the intermediate with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Applications De Recherche Scientifique
2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropoxy-6-(methylsulfonamido)benzamide: Similar structure but lacks the N-methyl group.
N-methyl-6-(methylsulfonamido)benzamide: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxy-N-methylbenzamide: Similar structure but lacks the methylsulfonamido group.
Uniqueness
2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide is unique due to the presence of all three functional groups (cyclopropoxy, N-methyl, and methylsulfonamido) on the benzamide core. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O4S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
2-cyclopropyloxy-6-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C12H16N2O4S/c1-13-12(15)11-9(14-19(2,16)17)4-3-5-10(11)18-8-6-7-8/h3-5,8,14H,6-7H2,1-2H3,(H,13,15) |
Clé InChI |
VJOIQPICJHGFIN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



